CB1 agonist 1 CB1 agonist 1
Brand Name: Vulcanchem
CAS No.: 851212-80-1
VCID: VC4128710
InChI: InChI=1S/C24H24N2O5S/c1-18-11-12-19(17-23(18)32(28,29)26-13-15-30-16-14-26)25-24(27)21-9-5-6-10-22(21)31-20-7-3-2-4-8-20/h2-12,17H,13-16H2,1H3,(H,25,27)
SMILES: Array
Molecular Formula: C24H24N2O5S
Molecular Weight: 452.5 g/mol

CB1 agonist 1

CAS No.: 851212-80-1

Cat. No.: VC4128710

Molecular Formula: C24H24N2O5S

Molecular Weight: 452.5 g/mol

* For research use only. Not for human or veterinary use.

CB1 agonist 1 - 851212-80-1

Specification

CAS No. 851212-80-1
Molecular Formula C24H24N2O5S
Molecular Weight 452.5 g/mol
IUPAC Name N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-2-phenoxybenzamide
Standard InChI InChI=1S/C24H24N2O5S/c1-18-11-12-19(17-23(18)32(28,29)26-13-15-30-16-14-26)25-24(27)21-9-5-6-10-22(21)31-20-7-3-2-4-8-20/h2-12,17H,13-16H2,1H3,(H,25,27)
Standard InChI Key HASYDUIFQCRDMA-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3)S(=O)(=O)N4CCOCC4

Introduction

Chemical and Molecular Properties of CB1 Agonist 1

CB1 agonist 1 has a molecular formula of C24H24N2O5S and a molecular weight of 452.52 g/mol . Its structure includes a sulfonamide group and a biphenyl ether moiety, which contribute to its interaction with the orthosteric binding pocket of CB1 receptors . The compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 250 mg/mL (552.46 mM) , making it suitable for in vitro assays.

Table 1: Molecular and Physicochemical Properties of CB1 Agonist 1

PropertyValue
CAS Number851212-80-1
Molecular FormulaC24H24N2O5S
Molecular Weight452.52 g/mol
Solubility (DMSO)250 mg/mL (552.46 mM)
Purity>98% (HPLC)
Storage Conditions-20°C (powder), -80°C (solution)

Pharmacological Profile and Mechanism of Action

CB1 agonist 1 acts as an orthosteric agonist at CB1 receptors, activating Gi/o protein signaling pathways . This activation inhibits adenylyl cyclase, reduces cAMP levels, and modulates ion channels such as voltage-gated calcium and inwardly rectifying potassium channels . The compound’s pIC50 of 5.7 corresponds to a half-maximal inhibitory concentration (IC50) of approximately 2 µM , though its efficacy varies across signaling pathways.

Binding Affinity and Functional Activity

In competitive radioligand binding assays, CB1 agonist 1 displaces reference ligands like [³H]CP55940 from CB1 receptors, confirming its direct interaction . Functional assays using GTPγS binding or cAMP inhibition demonstrate its agonist activity, albeit with lower potency compared to full agonists like WIN55,212-2 .

Table 2: Pharmacological Data for CB1 Agonist 1

Assay TypeResultSource
CB1 Binding Affinity (pIC50)5.7 (IC50 ≈ 2 µM)
Functional Agonism (cAMP)Partial agonist, EC50 ≈ 10 µM
Selectivity (CB2/CB1)>10-fold preference for CB1

Therapeutic Applications in Preclinical Models

CB1 agonist 1 has been explored in rodent models of neurological and inflammatory disorders:

Analgesia and Inflammation

CB1 agonists attenuate pain signaling in chronic inflammatory and neuropathic pain models . A recent virtual screening study identified novel CB1 agonists with analgesic efficacy in mice, demonstrating a 2–20-fold therapeutic window over adverse effects like catalepsy . CB1 agonist 1’s moderate affinity may position it as a candidate for pain management with reduced psychoactive side effects .

Future Directions and Clinical Translation

The development of CB1 agonist 1 faces challenges common to cannabinoid therapeutics, including receptor desensitization and regulatory hurdles . Key priorities include:

  • Structural Optimization: Modifying the sulfonamide and biphenyl groups to enhance affinity and selectivity .

  • In Vivo Pharmacokinetics: Assessing oral bioavailability, brain penetration, and metabolic stability .

  • Biased Signaling Profiling: Determining whether CB1 agonist 1 preferentially activates G proteins over β-arrestin pathways, which could improve safety .

Table 3: Research Priorities for CB1 Agonist 1

ObjectiveMethodologyExpected Outcome
Improve SelectivityStructure-activity relationship (SAR) studiesReduced off-target effects
Evaluate Biased AgonismBRET or ERK1/2 phosphorylation assaysIdentification of safer signaling bias
Preclinical ToxicologyRodent repeated-dose studiesSafety profile establishment

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator